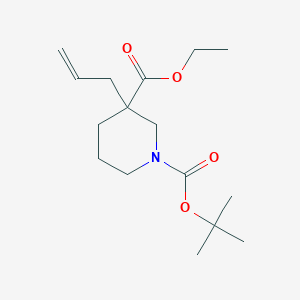

Ethyl 1-Boc-3-allylpiperidine-3-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-O-tert-butyl 3-O-ethyl 3-prop-2-enylpiperidine-1,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H27NO4/c1-6-9-16(13(18)20-7-2)10-8-11-17(12-16)14(19)21-15(3,4)5/h6H,1,7-12H2,2-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMMFQYXRHFENEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCCN(C1)C(=O)OC(C)(C)C)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of Ethyl 1-Boc-3-allylpiperidine-3-carboxylate

Introduction: Strategic Importance of Substituted Piperidines

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents due to its favorable physicochemical properties and its ability to present substituents in a well-defined three-dimensional orientation. Specifically, piperidines substituted at the 3-position are key intermediates in the synthesis of compounds targeting the central nervous system.[1] The introduction of an allyl group at a quaternary center, as in Ethyl 1-Boc-3-allylpiperidine-3-carboxylate, creates a versatile synthetic handle for further elaboration through alkene metathesis, hydroboration-oxidation, or other transformations, enabling access to a diverse range of complex molecular architectures.

This guide provides a comprehensive overview of a robust synthetic protocol for this compound, beginning with the commercially available Ethyl 1-Boc-piperidine-3-carboxylate. We will delve into the mechanistic rationale for the chosen synthetic strategy, provide a detailed, field-tested experimental procedure, and outline a full suite of analytical techniques for the unambiguous characterization of the target compound.

Part 1: Synthesis by α-Alkylation

The most direct and efficient strategy for the synthesis of the target molecule is the α-alkylation of the ester enolate of Ethyl 1-Boc-piperidine-3-carboxylate. This classic carbon-carbon bond-forming reaction involves the deprotonation at the carbon adjacent to the ester carbonyl (the α-carbon), followed by a nucleophilic substitution reaction with an appropriate electrophile, in this case, an allyl halide.[2][3]

Mechanistic Considerations & Rationale

The key to a successful α-alkylation is the quantitative and irreversible formation of the enolate. The α-proton of an ester is weakly acidic (pKa ≈ 25), requiring a very strong, non-nucleophilic base for its complete removal.

Choice of Base: Lithium diisopropylamide (LDA) is the base of choice for this transformation.[4][5]

-

Strong Basicity: LDA is a powerful base, capable of completely deprotonating the ester to form the lithium enolate. This prevents an equilibrium between the starting material, enolate, and product, which could lead to side reactions such as self-condensation (Claisen condensation).

-

Steric Hindrance: LDA is sterically bulky, which makes it an extremely poor nucleophile. This is critical, as it prevents competitive nucleophilic attack at the electrophilic carbonyl carbon of the ester starting material.[6]

-

Low Temperature: The reaction is conducted at low temperatures (-78 °C) to ensure the kinetic stability of the enolate and to suppress potential side reactions.[7]

The enolate, once formed, is a potent carbon nucleophile that readily attacks the electrophilic allyl bromide in a standard SN2 reaction to forge the desired C-C bond at the 3-position of the piperidine ring.[4][6]

Reaction Scheme

The overall synthetic transformation is depicted below.

Detailed Experimental Protocol

This protocol is designed as a self-validating system, with clear steps for reaction setup, monitoring, and purification.

Materials:

-

Ethyl 1-Boc-piperidine-3-carboxylate (1.0 eq)[1]

-

Diisopropylamine (1.1 eq), freshly distilled

-

n-Butyllithium (1.05 eq, solution in hexanes)

-

Allyl bromide (1.2 eq), freshly distilled

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate (EtOAc) and Hexanes for chromatography

Procedure:

-

Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum. Maintain the system under a positive pressure of dry nitrogen throughout the reaction.

-

LDA Preparation (In Situ): To the reaction flask, add anhydrous THF and cool the flask to -78 °C using a dry ice/acetone bath. Add diisopropylamine via syringe. Slowly add n-butyllithium dropwise while maintaining the internal temperature below -70 °C. Stir the resulting colorless solution at -78 °C for 30 minutes.

-

Enolate Formation: Dissolve Ethyl 1-Boc-piperidine-3-carboxylate in a minimal amount of anhydrous THF. Add this solution dropwise to the freshly prepared LDA solution at -78 °C. Stir the reaction mixture at this temperature for 1 hour to ensure complete enolate formation.

-

Alkylation: Add allyl bromide dropwise to the enolate solution at -78 °C. After the addition is complete, allow the reaction mixture to stir at -78 °C for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Reaction Quench: Once the reaction is complete, quench it by the slow, dropwise addition of saturated aqueous NH₄Cl solution at -78 °C.

-

Work-up: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and add water. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure this compound.

Experimental Workflow Diagram

Part 2: Characterization and Data Analysis

Unambiguous characterization of the synthesized this compound is essential to confirm its structure and purity. The following data are predicted based on the product's structure and spectroscopic principles.

Physicochemical Properties

| Property | Predicted Value |

| Molecular Formula | C₁₆H₂₇NO₄ |

| Molecular Weight | 297.39 g/mol |

| Appearance | Colorless to pale yellow oil |

Spectroscopic Data

1. Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum is the most informative tool for confirming the successful allylation. The key diagnostic signals are those of the newly introduced allyl group.

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling (J, Hz) | Integration |

| Allyl CH₂ -CH=CH₂ | ~2.5 - 2.7 | Doublet (d) | ~7.0 | 2H |

| Allyl CH₂-CH=CH₂ | ~5.0 - 5.2 | Multiplet (m) | - | 2H |

| Allyl CH₂-CH =CH₂ | ~5.7 - 5.9 | Multiplet (m) | - | 1H |

| Ethyl OCH₂ CH₃ | ~4.1 - 4.2 | Quartet (q) | ~7.1 | 2H |

| Piperidine Ring CH₂ | ~1.5 - 3.8 | Multiplets (m) | - | 8H |

| Boc C(CH₃)₃ | ~1.45 | Singlet (s) | - | 9H |

| Ethyl OCH₂CH₃ | ~1.2 - 1.3 | Triplet (t) | ~7.1 | 3H |

| Predicted chemical shifts are based on standard values for similar functional groups.[8][9][10] The complex multiplets of the piperidine ring protons arise from restricted rotation due to the Boc group and diastereotopicity. |

2. Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum will confirm the presence of all 16 carbons and is particularly useful for identifying the new quaternary carbon at the C3 position.

| Carbon Assignment | Predicted δ (ppm) |

| Ester C=O | ~174 - 176 |

| Boc C=O | ~155 |

| Allyl CH₂-CH =CH₂ | ~132 - 134 |

| Allyl CH₂-CH=CH₂ | ~118 - 120 |

| Boc C(CH₃)₃ | ~80 |

| Ethyl OCH₂CH₃ | ~61 |

| Piperidine C3 (Quaternary) | ~48 - 52 |

| Piperidine Ring CH₂ | ~20 - 50 |

| Allyl CH₂ -CH=CH₂ | ~40 - 42 |

| Boc C(C H₃)₃ | ~28.5 |

| Ethyl OCH₂C H₃ | ~14 |

3. Infrared (IR) Spectroscopy

The IR spectrum is used to verify the presence of key functional groups.

| Functional Group | Vibration | Predicted Wavenumber (cm⁻¹) | Intensity |

| Ester C=O | Stretch | ~1735 | Strong |

| Carbamate (Boc) C=O | Stretch | ~1690 | Strong |

| Alkene C=C | Stretch | ~1640 | Medium-Weak |

| Alkene =C-H | Stretch | ~3080 | Medium |

| Alkane C-H | Stretch | 2850 - 2980 | Strong |

| Ester C-O | Stretch | ~1250 & ~1150 | Strong |

| Characteristic absorption frequencies are sourced from established spectroscopic data.[11][12][13] |

4. High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement, confirming the elemental composition of the synthesized molecule.

| Ion | Calculated m/z |

| [M+H]⁺ (C₁₆H₂₈NO₄⁺) | 298.2013 |

| [M+Na]⁺ (C₁₆H₂₇NNaO₄⁺) | 320.1832 |

Conclusion

This guide outlines a reliable and mechanistically sound approach for the synthesis of this compound via enolate alkylation. The use of LDA at low temperatures is critical for achieving a high yield and minimizing side products. The detailed characterization protocol, including predicted ¹H NMR, ¹³C NMR, IR, and HRMS data, provides a comprehensive framework for validating the structure and purity of the final compound. This versatile intermediate is now primed for further synthetic manipulations, opening avenues for the development of novel and complex piperidine-based molecules for drug discovery and development.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 22.7 Alkylation of Enolate Ions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. youtube.com [youtube.com]

- 5. coconote.app [coconote.app]

- 6. m.youtube.com [m.youtube.com]

- 7. youtube.com [youtube.com]

- 8. web.pdx.edu [web.pdx.edu]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. uanlch.vscht.cz [uanlch.vscht.cz]

- 13. orgchemboulder.com [orgchemboulder.com]

Physicochemical properties of Ethyl 1-Boc-3-allylpiperidine-3-carboxylate

An In-depth Technical Guide to Ethyl 1-Boc-piperidine-3-carboxylate: A Foundational Building Block for Complex Piperidine Derivatives

Introduction: The Strategic Importance of a Versatile Intermediate

In the landscape of modern drug discovery and development, the piperidine moiety is a privileged scaffold, forming the core of numerous therapeutic agents targeting the central nervous system, inflammation, and pain.[1] The strategic functionalization of this ring system is paramount to modulating pharmacological activity. Ethyl 1-Boc-piperidine-3-carboxylate serves as a cornerstone intermediate in this field.[1][2] Its structure is elegantly designed for versatility: the tert-butoxycarbonyl (Boc) protecting group provides stability and allows for controlled reactions on the piperidine nitrogen, while the ethyl ester at the 3-position offers a reactive handle for a multitude of chemical transformations.[1][2]

This guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of Ethyl 1-Boc-piperidine-3-carboxylate. Furthermore, it details a scientifically grounded, field-proven protocol for its use in the synthesis of more complex derivatives, such as the titular Ethyl 1-Boc-3-allylpiperidine-3-carboxylate, a compound of significant interest for creating novel molecular architectures.

Physicochemical and Structural Properties

Ethyl 1-Boc-piperidine-3-carboxylate is typically a white to light-brown low-melting solid or liquid, whose properties are well-documented across chemical suppliers and databases.[1][3][4] The compound exists as a racemic mixture and as individual enantiomers, each with distinct CAS numbers and optical properties. This chiral nature is crucial for the development of enantiomerically pure pharmaceuticals, where specific stereochemistry is often essential for efficacy.[1]

Below is the chemical structure of the (S)-enantiomer.

Caption: Chemical structure of (S)-Ethyl 1-Boc-piperidine-3-carboxylate.

Table 1: Core Physicochemical Data

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₂₃NO₄ | [1][3][4][5][6] |

| Molecular Weight | 257.33 g/mol | [1][3][5][6] |

| Appearance | White to light brown solid or liquid | [1][4] |

| Melting Point | 31-40 °C | [1][3][4][5] |

| Boiling Point | 323.9 °C at 760 mmHg; 95 °C at 0.5 mmHg | [4][5][7] |

| Density | ~1.077 g/cm³ | [4][5] |

| Flash Point | >110 °C (>230 °F) | [8] |

| Refractive Index | ~1.473 | [4][5] |

| CAS Number (Racemic) | 130250-54-3 | [3][4][5][7] |

| CAS Number ((S)-enantiomer) | 191599-51-6 | [1] |

| CAS Number ((R)-enantiomer) | 194726-40-4 | [6] |

| Optical Rotation ((S)-enantiomer) | [α]22/D +37° (c=1 in Chloroform) | [1] |

Synthesis and Application in Drug Development

Ethyl 1-Boc-piperidine-3-carboxylate is not merely a chemical curiosity; it is a workhorse intermediate in the synthesis of a wide array of pharmaceutical agents.[1] Its utility stems from the ability to selectively modify the piperidine ring, making it invaluable for building libraries of compounds for high-throughput screening.[] Researchers leverage this compound as a starting material for developing analgesics, anti-inflammatory drugs, and agents targeting the central nervous system.[1][10]

The Boc protecting group is acid-labile, allowing for its clean removal under mild conditions to reveal the secondary amine. This amine can then undergo a variety of reactions, including N-alkylation, acylation, or reductive amination, to introduce diverse functionalities. Concurrently, the ethyl ester at the 3-position can be hydrolyzed to the corresponding carboxylic acid, converted to an amide, or reduced to an alcohol.[2]

Crucially, the proton on the carbon at the 3-position (the α-carbon to the ester) is acidic and can be removed by a strong base. This creates a nucleophilic enolate, which can then be alkylated with various electrophiles. This specific reaction is the gateway to producing 3,3-disubstituted piperidine derivatives, including the target compound of this guide.

Experimental Protocol: Synthesis of this compound

This section details the protocol for the α-allylation of Ethyl 1-Boc-piperidine-3-carboxylate. This procedure is a self-validating system; successful execution relies on the rigorous exclusion of atmospheric moisture and oxygen, the precise control of temperature, and the accurate stoichiometry of reagents.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The use of a strong base like Lithium Diisopropylamide (LDA) necessitates a completely anhydrous environment. LDA reacts violently with water, which would quench the base and prevent the formation of the desired enolate.

-

Low Temperature: The deprotonation and subsequent alkylation are performed at -78 °C (a dry ice/acetone bath). This is critical to prevent side reactions, such as self-condensation of the ester (Claisen condensation) or decomposition of the LDA base. The low temperature ensures the reaction proceeds cleanly via the desired kinetic pathway.

-

Strong, Non-nucleophilic Base: LDA is the base of choice because it is exceptionally strong, ensuring complete and rapid deprotonation of the α-carbon. Importantly, it is also sterically hindered, which makes it non-nucleophilic, preventing it from attacking the ester carbonyl group itself.

-

Quenching: The reaction is quenched with a saturated aqueous solution of ammonium chloride (NH₄Cl). This proton source is mild enough to neutralize any remaining base and enolate without causing hydrolysis of the ester or Boc group.

Step-by-Step Methodology

-

Apparatus Setup: Assemble a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen/argon inlet. Maintain a positive pressure of inert gas throughout the reaction.

-

Reagent Preparation: In a separate flame-dried flask under inert gas, prepare a solution of LDA. To a solution of diisopropylamine (1.1 equivalents) in anhydrous tetrahydrofuran (THF), slowly add n-butyllithium (1.05 equivalents) at -78 °C. Allow the solution to stir at 0 °C for 30 minutes before re-cooling to -78 °C.

-

Enolate Formation: Dissolve Ethyl 1-Boc-piperidine-3-carboxylate (1.0 equivalent) in anhydrous THF and cool the solution to -78 °C. Slowly add the freshly prepared LDA solution dropwise via syringe. Stir the resulting mixture at -78 °C for 1 hour to ensure complete enolate formation. The solution should become a pale yellow color.

-

Alkylation (Allylation): Add allyl bromide (1.2 equivalents) dropwise to the enolate solution at -78 °C. The yellow color should dissipate upon addition. Allow the reaction to stir at -78 °C for 2-3 hours.

-

Reaction Quench: Slowly add saturated aqueous ammonium chloride solution to the flask while the temperature is still low, quenching the reaction.

-

Workup and Extraction: Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water and then brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product should be purified by column chromatography on silica gel (using a gradient eluent such as hexane/ethyl acetate) to yield the pure this compound.

Caption: Experimental workflow for the α-allylation of Ethyl 1-Boc-piperidine-3-carboxylate.

Conclusion

Ethyl 1-Boc-piperidine-3-carboxylate is a foundational building block whose physicochemical properties make it ideally suited for complex organic synthesis. Its stability under various conditions, coupled with the orthogonal reactivity of its functional groups, provides chemists with a reliable and versatile platform. The protocol detailed herein for its conversion to this compound exemplifies just one of the myriad ways this intermediate can be elaborated. For researchers in drug discovery, a deep understanding of this compound's properties and reactivity is not merely academic—it is a practical tool for accelerating the development of novel therapeutics.

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. m.indiamart.com [m.indiamart.com]

- 4. echemi.com [echemi.com]

- 5. Page loading... [guidechem.com]

- 6. CAS 194726-40-4 | (R)-1-BOC-Piperidine-3-carboxylic acid ethyl ester - Synblock [synblock.com]

- 7. parchem.com [parchem.com]

- 8. chembk.com [chembk.com]

- 10. Development of an (S)-1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}piperidine-3-carboxylic acid [(S)-SNAP-5114] carba analogue inhibitor for murine γ-aminobutyric acid transporter type 4 - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of Ethyl 1-Boc-3-allylpiperidine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 1-Boc-3-allylpiperidine-3-carboxylate, a substituted piperidine derivative of interest in medicinal chemistry and drug discovery. Due to the novelty of this specific compound, this guide synthesizes information from its parent compound, Ethyl 1-Boc-piperidine-3-carboxylate, and established principles of spectroscopic analysis to predict and interpret its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. A detailed, field-proven protocol for its synthesis via α-allylation is also presented, grounding the theoretical spectroscopic analysis in practical application. This document is intended to serve as a valuable resource for researchers engaged in the synthesis and characterization of novel piperidine-based compounds.

Introduction: The Significance of Substituted Piperidines

The piperidine ring is a ubiquitous scaffold in a vast array of natural products and synthetic pharmaceuticals. Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it a privileged structure in drug design. The introduction of functional groups, such as the allyl group at the C3 position of the piperidine ring, can significantly influence the molecule's biological activity, pharmacokinetic properties, and metabolic stability. This compound represents a versatile intermediate for the synthesis of more complex molecules, where the allyl group can be further functionalized, and the Boc protecting group allows for selective manipulation of the piperidine nitrogen.

Synthesis of this compound

The synthesis of the title compound is achieved through the α-allylation of the commercially available Ethyl 1-Boc-piperidine-3-carboxylate. This reaction involves the deprotonation of the α-carbon to the ester functionality, followed by nucleophilic attack on an allyl electrophile.

Experimental Protocol: α-Allylation of Ethyl 1-Boc-piperidine-3-carboxylate

This protocol is adapted from established methods for the α-alkylation of β-amino esters.

Materials:

-

Ethyl 1-Boc-piperidine-3-carboxylate

-

Anhydrous Tetrahydrofuran (THF)

-

Lithium diisopropylamide (LDA) solution (2.0 M in THF/heptane/ethylbenzene)

-

Allyl bromide

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas for inert atmosphere

Procedure:

-

To a flame-dried, two-necked round-bottom flask under an inert atmosphere (Argon or Nitrogen), add a solution of Ethyl 1-Boc-piperidine-3-carboxylate (1.0 eq) in anhydrous THF.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add a solution of lithium diisopropylamide (LDA) (1.1 eq) dropwise via syringe. The solution may turn a pale yellow color, indicating the formation of the enolate.

-

Stir the reaction mixture at -78 °C for 1 hour.

-

Add allyl bromide (1.2 eq) dropwise to the reaction mixture.

-

Allow the reaction to stir at -78 °C for 2 hours, then gradually warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Spectroscopic Data and Interpretation

The following sections detail the predicted spectroscopic data for this compound, based on the analysis of its structural components and data from related compounds.

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum is expected to provide key information about the proton environment in the molecule. The presence of the allyl group will introduce characteristic signals, and the creation of a quaternary center at the C3 position will simplify the splitting patterns of the adjacent methylene protons.

Predicted Chemical Shifts and Multiplicities:

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

| H-2', H-6' (piperidine) | 3.0 - 4.0 | m | Broad multiplet due to restricted rotation around the N-Boc bond and conformational heterogeneity. |

| H-4', H-5' (piperidine) | 1.4 - 2.0 | m | Complex multiplets from the piperidine ring protons. |

| -CH₂-CH=CH₂ | 2.5 - 2.8 | d | Diastereotopic protons adjacent to the quaternary center, appearing as a doublet. |

| -CH₂-CH =CH₂ | 5.6 - 5.9 | m | Multiplet characteristic of the internal vinyl proton. |

| -CH₂-CH=CH₂ | 5.0 - 5.2 | m | Two distinct multiplets for the terminal, diastereotopic vinyl protons. |

| -O-CH₂ -CH₃ | 4.1 - 4.3 | q | Quartet due to coupling with the methyl protons. |

| -O-CH₂-CH₃ | 1.2 - 1.4 | t | Triplet due to coupling with the methylene protons. |

| -C(CH₃)₃ (Boc) | 1.4 - 1.5 | s | A sharp singlet integrating to 9 protons, characteristic of the Boc group. |

Diagram: Key ¹H NMR Correlations

Caption: Key proton correlations in the ¹H NMR spectrum.

¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum will confirm the carbon framework of the molecule. The presence of the quaternary carbon at C3' and the distinct signals for the allyl and Boc groups will be key diagnostic features.

Predicted Chemical Shifts:

| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Notes |

| C=O (ester) | 173 - 175 | Carbonyl carbon of the ethyl ester. |

| C=O (Boc) | 154 - 156 | Carbonyl carbon of the Boc protecting group. |

| C -3' (piperidine) | 45 - 50 | Quaternary carbon, a key diagnostic signal. |

| -C H₂-CH=CH₂ | 38 - 42 | Methylene carbon of the allyl group. |

| -CH₂-C H=CH₂ | 132 - 135 | Internal vinyl carbon. |

| -CH₂-CH=C H₂ | 118 - 120 | Terminal vinyl carbon. |

| -O-C H₂-CH₃ | 60 - 62 | Methylene carbon of the ethyl ester. |

| -O-CH₂-C H₃ | 14 - 15 | Methyl carbon of the ethyl ester. |

| -C (CH₃)₃ (Boc) | 79 - 81 | Quaternary carbon of the Boc group. |

| -C(C H₃)₃ (Boc) | 28 - 29 | Methyl carbons of the Boc group. |

| C-2', C-6' (piperidine) | 40 - 50 | Piperidine ring carbons adjacent to the nitrogen. |

| C-4', C-5' (piperidine) | 20 - 35 | Remaining piperidine ring carbons. |

Diagram: Molecular Structure with Key Carbons

Caption: Key carbon environments in the molecule.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Predicted Absorption Bands:

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H stretch (alkane) | 2850 - 3000 | Medium-Strong |

| C=O stretch (ester) | 1730 - 1750 | Strong |

| C=O stretch (carbamate - Boc) | 1680 - 1700 | Strong |

| C=C stretch (alkene) | 1640 - 1680 | Medium |

| C-O stretch (ester) | 1150 - 1250 | Strong |

| =C-H bend (alkene) | 910 - 990 | Medium |

Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.

Predicted m/z values:

-

Molecular Ion (M⁺): The exact mass of C₁₆H₂₇NO₄ is 297.19. Depending on the ionization method (e.g., ESI), the protonated molecule [M+H]⁺ at m/z 298.20 or the sodium adduct [M+Na]⁺ at m/z 320.18 would be expected.

-

Key Fragmentation Patterns:

-

Loss of the Boc group (-100): A significant fragment at m/z 197.

-

Loss of the tert-butyl group (-57) from the Boc group: A fragment at m/z 240.

-

Loss of the ethoxy group (-45) from the ester: A fragment at m/z 252.

-

Loss of the entire ethyl ester group (-73): A fragment at m/z 224.

-

Cleavage of the allyl group (-41): A fragment at m/z 256.

-

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic analysis of this compound. The provided synthetic protocol offers a reliable method for its preparation. The predicted NMR, IR, and MS data, grounded in the analysis of its structural motifs and comparison with related compounds, should serve as a robust reference for researchers in the successful synthesis, purification, and characterization of this and similar novel piperidine derivatives. The self-validating nature of combining these different spectroscopic techniques will provide a high degree of confidence in the structural elucidation of the target molecule.

CAS number and molecular structure of Ethyl 1-Boc-3-allylpiperidine-3-carboxylate

An In-depth Technical Guide to Ethyl 1-Boc-3-allylpiperidine-3-carboxylate: Synthesis, Properties, and Applications

This technical guide provides a comprehensive overview of this compound, a specialized piperidine derivative with significant potential in medicinal chemistry and drug discovery. As a Senior Application Scientist, this document synthesizes foundational chemical principles with practical, field-proven insights into the synthesis and application of this versatile molecule. While a registered CAS number for this specific compound is not publicly available, indicating its status as a novel or custom-synthesized molecule, its synthesis and properties can be confidently extrapolated from its well-characterized precursor, Ethyl 1-Boc-piperidine-3-carboxylate.

Molecular Structure and Identification

This compound is a substituted piperidine featuring a tert-butoxycarbonyl (Boc) protecting group on the nitrogen, an ethyl ester at the 3-position, and an allyl group also at the 3-position. The Boc group enhances the molecule's stability and facilitates controlled synthetic transformations, making it a valuable intermediate in complex molecular syntheses.

Molecular Formula: C₁₆H₂₇NO₄

Molecular Weight: 297.39 g/mol

The core structure is based on the piperidine ring, a prevalent heterocyclic motif in numerous biologically active compounds and approved pharmaceuticals. The presence of both an ester and an allyl group at the C3 position creates a quaternary center, offering a unique three-dimensional scaffold for drug design.

Physicochemical Properties

The physicochemical properties of this compound can be predicted based on its structure and by referencing its immediate precursor, Ethyl 1-Boc-piperidine-3-carboxylate. The addition of the nonpolar allyl group is expected to slightly increase its lipophilicity (XLogP3) and boiling point compared to the precursor.

| Property | Predicted Value | Reference Compound Data (Ethyl 1-Boc-piperidine-3-carboxylate) |

| Appearance | Colorless to light yellow oil or low melting solid | White crystalline powder or solid[1][2] |

| Molecular Weight | 297.39 g/mol | 257.33 g/mol [2][3] |

| Molecular Formula | C₁₆H₂₇NO₄ | C₁₃H₂₃NO₄[2][3] |

| XLogP3 | ~2.5 - 3.0 | 1.8[1] |

| Boiling Point | > 95°C / 0.5 mmHg | 95°C / 0.5 mmHg[1] |

| Density | ~1.05 g/cm³ | 1.077 g/cm³ (Predicted)[1] |

| Solubility | Soluble in most organic solvents (e.g., DCM, THF, Ethyl Acetate) | Soluble in organic solvents |

Synthesis and Mechanistic Insights

The most direct and industrially scalable synthesis of this compound involves the α-alkylation of its precursor, Ethyl 1-Boc-piperidine-3-carboxylate. This process is a cornerstone of synthetic organic chemistry, allowing for the formation of a new carbon-carbon bond at the position adjacent to the carbonyl group of the ester.

Precursor: Ethyl 1-Boc-piperidine-3-carboxylate

The starting material, Ethyl 1-Boc-piperidine-3-carboxylate, is a commercially available compound with the following identifiers:

-

Synonyms: Ethyl N-Boc-nipecotate, 1-tert-butyl 3-ethyl piperidine-1,3-dicarboxylate[1]

It is typically synthesized from piperidine-3-carboxylic acid (nipecotic acid) through a two-step process: Boc protection of the secondary amine followed by esterification of the carboxylic acid.

Proposed Synthetic Protocol: α-Alkylation

This protocol describes a self-validating system for the synthesis of the title compound. The causality behind each step is explained to provide a deeper understanding of the experimental choices.

Objective: To synthesize this compound via α-alkylation.

Materials:

-

Ethyl 1-Boc-piperidine-3-carboxylate (1.0 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene (1.1 eq)

-

Allyl bromide (1.2 eq)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Experimental Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with Ethyl 1-Boc-piperidine-3-carboxylate (1.0 eq). Anhydrous THF is added to dissolve the starting material.

-

Expertise & Experience: The use of a flame-dried flask under a nitrogen atmosphere is critical to prevent the quenching of the strong base (LDA) by atmospheric moisture. Anhydrous THF is essential for the same reason.

-

-

Deprotonation: The solution is cooled to -78 °C using an acetone/dry ice bath. LDA (1.1 eq) is added dropwise via syringe, keeping the internal temperature below -70 °C. The reaction mixture is stirred at -78 °C for 1 hour.

-

Trustworthiness: A slight excess of LDA (1.1 eq) ensures complete deprotonation of the α-carbon, forming the corresponding lithium enolate. The low temperature is crucial to prevent side reactions, such as self-condensation or decomposition of the LDA. Successful enolate formation is the key to the subsequent alkylation.

-

-

Alkylation: Allyl bromide (1.2 eq) is added dropwise to the enolate solution at -78 °C. The reaction mixture is stirred at this temperature for 2 hours and then allowed to slowly warm to room temperature overnight.

-

Authoritative Grounding: The use of a slight excess of the electrophile (allyl bromide) drives the reaction to completion. The gradual warming allows the alkylation to proceed smoothly without generating excessive heat, which could lead to side products.

-

-

Work-up and Extraction: The reaction is quenched by the slow addition of a saturated aqueous NH₄Cl solution. The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

Expertise & Experience: Quenching with a mild acid like NH₄Cl neutralizes any remaining strong base. The brine wash helps to remove any remaining water from the organic layer.

-

-

Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

-

Trustworthiness: Column chromatography is a standard and reliable method for purifying organic compounds, ensuring the final product is free of starting material and byproducts.

-

Visualization of the Synthetic Workflow

Caption: Synthetic workflow for this compound.

Applications in Drug Discovery and Development

The piperidine scaffold is a "privileged substructure" in medicinal chemistry, appearing in numerous FDA-approved drugs. The introduction of an allyl group at the 3-position of the piperidine ring in this compound opens up a wide range of possibilities for further chemical modifications, making it a highly valuable building block for drug discovery.

-

Versatile Functional Handle: The allyl group's double bond can be readily transformed into other functional groups through various well-established chemical reactions, such as:

-

Oxidative cleavage: To form an aldehyde or carboxylic acid.

-

Hydroboration-oxidation: To yield a primary alcohol.

-

Epoxidation: To create an epoxide for further nucleophilic attack.

-

Metathesis reactions: To form new carbon-carbon bonds.

-

-

Access to Novel Chemical Space: The unique 3,3-disubstituted piperidine core provides a rigid scaffold that can be used to orient substituents in specific vectors, which is crucial for optimizing interactions with biological targets.

-

Intermediate for Complex Syntheses: This compound serves as a key intermediate in the synthesis of more complex molecules, particularly those targeting the central nervous system, where piperidine-containing compounds have shown significant efficacy.[2] The ability to introduce diverse functionalities via the allyl group allows for the rapid generation of compound libraries for high-throughput screening.

Conclusion

This compound represents a valuable and versatile building block for researchers and scientists in the field of drug development. While not yet a catalogued compound with a CAS number, its synthesis is straightforward and based on reliable, well-understood organic chemistry principles. Its unique structural features, particularly the presence of a modifiable allyl group on a privileged piperidine scaffold, provide a gateway to novel chemical entities with the potential for significant therapeutic applications. This guide provides the foundational knowledge for the synthesis and rational application of this promising intermediate in the pursuit of next-generation therapeutics.

References

Commercial availability and suppliers of Ethyl 1-Boc-3-allylpiperidine-3-carboxylate

An In-Depth Technical Guide to the Synthesis and Procurement of Ethyl 1-Boc-3-allylpiperidine-3-carboxylate for Advanced Research

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of this compound. Given that this specific molecule is not a readily available catalog item, this document focuses on its strategic synthesis from commercially available precursors, quality control, and potential applications, thereby empowering research and development endeavors.

Introduction: The Strategic Value of the Substituted Piperidine Scaffold

The piperidine ring is a foundational heterocyclic motif in medicinal chemistry, present in a vast array of FDA-approved drugs and clinical candidates. Its conformational flexibility and ability to present substituents in precise three-dimensional orientations make it an invaluable scaffold for targeting a wide range of biological receptors. The incorporation of a tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen enhances stability and allows for controlled, selective reactions at other positions of the ring.[1][2]

The target molecule, this compound, introduces a quaternary center at the C3 position, a structural feature that can impart unique pharmacological properties and metabolic stability to a drug candidate. The allyl group is not merely a steric element; it is a versatile functional handle for subsequent chemical diversification through reactions such as metathesis, oxidation, or cross-coupling, further expanding its utility in drug discovery programs.[]

Commercial Availability: A Custom Synthesis Imperative

A thorough survey of major chemical supplier catalogs indicates that this compound is not offered as a stock product. Its structural complexity and specialized nature place it in the category of a niche building block, most practically obtained via custom synthesis .[1]

However, the key strategic precursor, Ethyl 1-Boc-piperidine-3-carboxylate , is commercially available in its racemic and enantiomerically pure forms ((R) and (S)). This availability is the logical and cost-effective starting point for the synthesis of the target compound.

Proposed Synthetic Pathway: α-Allylation of a Key Precursor

The most direct and logical route to obtain the target molecule is through the α-allylation of the commercially available Ethyl 1-Boc-piperidine-3-carboxylate. This process involves the formation of an enolate at the C3 position, followed by a nucleophilic attack on an allyl electrophile, such as allyl bromide.

Experimental Protocol: A Self-Validating System

This protocol is designed to be self-validating, with clear checkpoints for reaction monitoring and product characterization.

Objective: To synthesize this compound from Ethyl 1-Boc-piperidine-3-carboxylate.

Materials:

-

Ethyl 1-Boc-piperidine-3-carboxylate (racemic, (S)-, or (R)- form)

-

Anhydrous Tetrahydrofuran (THF)

-

Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene

-

Allyl bromide

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Argon or Nitrogen gas supply

Procedure:

-

Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon), add Ethyl 1-Boc-piperidine-3-carboxylate (1.0 equivalent). Dissolve it in anhydrous THF (approx. 0.1 M concentration).

-

Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add LDA solution (1.1 equivalents) dropwise via syringe over 20 minutes. The causality here is critical: the low temperature prevents side reactions and degradation of the base, while slow addition ensures controlled formation of the lithium enolate. Stir the resulting solution at -78 °C for 1 hour.

-

Allylation: Add allyl bromide (1.2 equivalents) dropwise to the enolate solution at -78 °C. The slight excess of the alkylating agent ensures the reaction goes to completion. Allow the reaction to stir at -78 °C for 2 hours, then let it warm slowly to room temperature and stir overnight.

-

Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes). The organic layers are combined, washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.

Workflow Visualization

Caption: Synthetic workflow for the α-allylation of Ethyl 1-Boc-piperidine-3-carboxylate.

Commercial Availability of Key Precursors

The success of the synthesis hinges on the quality of the starting material. The following table summarizes the commercial availability of the key precursor, Ethyl 1-Boc-piperidine-3-carboxylate .

| Compound Name | CAS Number | Enantiomer | Typical Purity | Key Suppliers |

| Ethyl (S)-N-Boc-piperidine-3-carboxylate | 191599-51-6 | (S) | ≥95% | Sigma-Aldrich, Chem-Impex, ChemUniverse[1][4][5] |

| Ethyl (R)-N-Boc-piperidine-3-carboxylate | 194726-40-4 | (R) | ≥95% | Sigma-Aldrich |

| Ethyl N-Boc-3-piperidinecarboxylate | 130250-54-3 | Racemic | N/A | Parchem[6] |

Quality Control and Structural Verification

Post-synthesis, it is imperative to verify the structure and purity of the final product.

-

¹H NMR: The most telling evidence will be the appearance of new signals in the vinyl region (typically 5-6 ppm) corresponding to the allyl group protons, along with the disappearance of the proton at the C3 position.

-

¹³C NMR: The appearance of new signals for the allyl carbons and, most importantly, a new quaternary carbon signal for the C3 position of the piperidine ring.

-

Mass Spectrometry (MS): The molecular ion peak should correspond to the calculated mass of the product (C₁₆H₂₇NO₄, Mol. Wt.: 297.39 g/mol ).

-

HPLC: To determine the purity of the final compound and to resolve enantiomers if a chiral separation is required.

Applications in Drug Discovery and Medicinal Chemistry

The synthesized this compound is a valuable building block for several therapeutic areas:

-

CNS Drug Development: The piperidine scaffold is a privileged structure for targeting central nervous system receptors. The introduction of a C3-allyl group can be used to probe binding pockets and develop novel agents for neurological disorders.[1][7]

-

Oncology: Many kinase inhibitors and other anti-cancer agents incorporate substituted heterocyclic cores. The allyl handle allows for linkage to other pharmacophores or for the synthesis of complex macrocycles.

-

Fragment-Based Drug Discovery (FBDD): The molecule itself can serve as a complex fragment for screening campaigns, with the allyl group providing a vector for fragment evolution.

-

Peptide Mimetics: The rigidified piperidine core can be used to create constrained amino acid mimics for incorporation into peptidomimetic drugs, potentially improving stability and efficacy.[1]

Safety, Handling, and Storage

Handling: Based on safety data for similar compounds, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.[8] All manipulations should be performed in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.[8]

Storage: The compound should be stored in a tightly sealed container in a cool, dry place, away from light and moisture, to ensure its long-term stability.[1]

Conclusion

While this compound is not a commercially available, off-the-shelf reagent, it represents a highly valuable and accessible building block for advanced chemical synthesis. Through a straightforward and well-established α-allylation protocol using readily available precursors, researchers can reliably produce this compound. Its unique structure, featuring a strategic quaternary center and a versatile allyl functional group, makes it a powerful tool for medicinal chemists aiming to develop next-generation therapeutics.

References

Navigating the Synthetic Utility of the Allyl Group in Ethyl 1-Boc-3-allylpiperidine-3-carboxylate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The strategic functionalization of this heterocyclic system is paramount in the drug discovery process. Ethyl 1-Boc-3-allylpiperidine-3-carboxylate serves as a versatile building block, with its allyl group offering a reactive handle for a diverse array of chemical transformations. This guide provides a comprehensive exploration of the reactivity of this allyl moiety, detailing key synthetic manipulations and their underlying mechanistic principles. By understanding the causality behind experimental choices, researchers can effectively leverage this compound to construct complex molecular architectures for the development of novel pharmaceuticals.

Introduction: The Strategic Importance of the Allyl Group

The allyl group, a simple three-carbon unsaturated hydrocarbon substituent, is a cornerstone of modern organic synthesis. Its unique electronic structure, characterized by the presence of a double bond adjacent to a methylene group, imparts a rich and varied reactivity profile. This allows for a wide range of selective chemical transformations, making it an invaluable tool for the construction of complex molecules.

In the context of this compound, the allyl group serves as a key point of diversification. The piperidine core, protected by a tert-butyloxycarbonyl (Boc) group and bearing an ethyl ester, provides a stable and well-defined platform. The reactivity of the allyl group can be harnessed to introduce new functional groups and build intricate molecular frameworks, paving the way for the synthesis of novel drug candidates. This guide will delve into the primary classes of reactions that exploit the reactivity of the allyl group in this specific molecular context.

Oxidative Transformations of the Allyl Group

The double bond of the allyl group is susceptible to a variety of oxidative reactions, each offering a distinct pathway to introduce oxygen-containing functionalities.

Ozonolysis: Oxidative Cleavage to Carbonyl Compounds

Ozonolysis is a powerful method for the cleavage of carbon-carbon double bonds, leading to the formation of aldehydes, ketones, or carboxylic acids depending on the workup conditions.[3][4][5][6]

Mechanism: The reaction proceeds through the formation of an unstable primary ozonide (molozonide), which rearranges to a more stable secondary ozonide (Criegee intermediate).[6][7] Subsequent workup determines the final product.

-

Reductive Workup: Typically employing reagents like dimethyl sulfide (DMS) or triphenylphosphine (PPh₃), this process yields aldehydes or ketones. In the case of this compound, ozonolysis followed by reductive workup would yield the corresponding aldehyde.

-

Oxidative Workup: Using hydrogen peroxide (H₂O₂), this workup leads to the formation of carboxylic acids.

Experimental Protocol: Ozonolysis with Reductive Workup

-

Dissolve this compound in a suitable solvent (e.g., dichloromethane or methanol) and cool the solution to -78 °C.

-

Bubble ozone gas through the solution until a blue color persists, indicating the complete consumption of the starting material.

-

Purge the solution with an inert gas (e.g., nitrogen or argon) to remove excess ozone.

-

Add the reductive workup agent (e.g., dimethyl sulfide) and allow the reaction to warm to room temperature.

-

Purify the resulting aldehyde by column chromatography.

Dihydroxylation: Formation of Vicinal Diols

The conversion of the allyl group's double bond into a vicinal diol can be achieved through several methods, most notably using osmium tetroxide (OsO₄) or potassium permanganate (KMnO₄). The Sharpless Asymmetric Dihydroxylation offers an enantioselective route to chiral diols.[8][9][10][11]

Sharpless Asymmetric Dihydroxylation: This powerful reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand (typically derived from cinchona alkaloids) and a stoichiometric co-oxidant (such as N-methylmorpholine N-oxide, NMO).[9] The choice of ligand (AD-mix-α or AD-mix-β) dictates the stereochemical outcome of the diol.[8][10]

Experimental Protocol: Sharpless Asymmetric Dihydroxylation

-

Prepare a solution of the alkene in a mixture of t-butanol and water.

-

Add the appropriate AD-mix formulation (α or β).

-

Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

-

Quench the reaction with sodium sulfite.

-

Extract the product with an organic solvent and purify by column chromatography.

Wacker-Tsuji Oxidation: Synthesis of a Methyl Ketone

The Wacker-Tsuji oxidation is a palladium-catalyzed reaction that converts a terminal alkene into a methyl ketone.[12][13][14][15] This transformation is highly regioselective, following Markovnikov's rule.[14]

Mechanism: The reaction involves the nucleophilic attack of water on a palladium-alkene complex, followed by a series of steps that ultimately yield the ketone and regenerate the palladium(II) catalyst. A co-oxidant, typically copper(II) chloride, is used to reoxidize the palladium(0) intermediate.[13][14]

Experimental Protocol: Wacker-Tsuji Oxidation

-

Dissolve the this compound in a suitable solvent system, such as a mixture of dimethylformamide (DMF) and water.[14]

-

Add a catalytic amount of palladium(II) chloride and a stoichiometric amount of copper(II) chloride.

-

Stir the reaction under an oxygen atmosphere (e.g., a balloon) at room temperature or with gentle heating.

-

Monitor the reaction progress by TLC.

-

Upon completion, perform an aqueous workup and purify the product by column chromatography.

Reduction of the Allyl Group

The double bond of the allyl group can be readily reduced to a saturated propyl group through catalytic hydrogenation.

Catalytic Hydrogenation

This process typically involves the use of a heterogeneous catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), in the presence of hydrogen gas.[16][17][18]

Experimental Protocol: Catalytic Hydrogenation

-

Dissolve the starting material in a suitable solvent (e.g., ethanol or ethyl acetate).

-

Add a catalytic amount of Pd/C.

-

Place the reaction mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator).

-

Stir the reaction at room temperature until the starting material is fully consumed.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate to obtain the reduced product.

Carbon-Carbon Bond Forming Reactions

The allyl group is an excellent substrate for various reactions that form new carbon-carbon bonds, enabling the construction of more complex molecular skeletons.

Hydroboration-Oxidation: Anti-Markovnikov Alcohol Synthesis

The hydroboration-oxidation of the allyl group provides a route to the corresponding anti-Markovnikov alcohol.[19] This two-step process involves the addition of a borane reagent across the double bond, followed by oxidation.[20][21]

Mechanism: The hydroboration step proceeds via a concerted, syn-addition of the B-H bond across the alkene, with the boron atom adding to the less substituted carbon.[21][22] Subsequent oxidation with hydrogen peroxide in the presence of a base replaces the carbon-boron bond with a carbon-oxygen bond, yielding the alcohol with retention of stereochemistry.[20]

Experimental Protocol: Hydroboration-Oxidation

-

Dissolve the alkene in an anhydrous ether solvent (e.g., THF).

-

Add a solution of borane-tetrahydrofuran complex (BH₃·THF) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Cool the reaction to 0 °C and slowly add an aqueous solution of sodium hydroxide followed by the dropwise addition of hydrogen peroxide.

-

Stir the reaction at room temperature until the oxidation is complete.

-

Perform an aqueous workup and purify the resulting alcohol by column chromatography.

Pauson-Khand Reaction: [2+2+1] Cycloaddition

The Pauson-Khand reaction is a powerful transformation that allows for the construction of a cyclopentenone ring from an alkene, an alkyne, and carbon monoxide, mediated by a metal carbonyl complex, typically dicobalt octacarbonyl.[23][24][25][26]

Application: In the context of our target molecule, the allyl group can serve as the alkene component in an intermolecular Pauson-Khand reaction, reacting with an alkyne and CO to form a new five-membered ring.

Ring-Closing Metathesis (RCM)

If a second alkene is present in the molecule, ring-closing metathesis can be employed to form a new cyclic structure. For instance, if the ester of this compound were an allyl ester, RCM could be used to construct a fused or spirocyclic system. This reaction is typically catalyzed by ruthenium-based catalysts, such as the Grubbs' or Hoveyda-Grubbs' catalysts.[27][28][29][30][31]

Summary of Key Transformations

| Reaction | Reagents | Product Functional Group | Key Features |

| Ozonolysis (Reductive Workup) | 1. O₃, 2. DMS or PPh₃ | Aldehyde | Cleavage of the C=C bond. |

| Sharpless Dihydroxylation | OsO₄ (cat.), Chiral Ligand, NMO | Vicinal Diol | Enantioselective, predictable stereochemistry. |

| Wacker-Tsuji Oxidation | PdCl₂ (cat.), CuCl₂, O₂ | Methyl Ketone | Markovnikov regioselectivity. |

| Catalytic Hydrogenation | H₂, Pd/C or PtO₂ | Alkane (Propyl group) | Reduction of the C=C bond. |

| Hydroboration-Oxidation | 1. BH₃·THF, 2. H₂O₂, NaOH | Primary Alcohol | Anti-Markovnikov regioselectivity, syn-addition. |

| Pauson-Khand Reaction | Co₂(CO)₈, Alkyne, CO | Cyclopentenone | [2+2+1] cycloaddition. |

| Ring-Closing Metathesis | Grubbs' or Hoveyda-Grubbs' catalyst | New Ring System | Requires a second alkene in the molecule. |

Visualization of Reaction Pathways

Ozonolysis Workflow

Caption: Ozonolysis of the allyl group to an aldehyde.

Hydroboration-Oxidation Pathway

Caption: Two-step hydroboration-oxidation sequence.

Conclusion

This compound is a highly valuable building block in medicinal chemistry and drug development. The strategic exploitation of its allyl group's reactivity opens up a vast chemical space for the synthesis of novel and complex piperidine derivatives. A thorough understanding of the reaction mechanisms and experimental conditions detailed in this guide will empower researchers to design and execute efficient synthetic routes towards new therapeutic agents. The versatility of the allyl group, combined with the privileged piperidine scaffold, ensures that this compound will continue to be a significant tool in the pursuit of innovative medicines.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Ethyl 1-Boc-3-ethylpiperidine-3-carboxylate [myskinrecipes.com]

- 3. SATHEE: Ozonolysis Mechanism Ozonolysis Of Alkenes And Alkynes [sathee.iitk.ac.in]

- 4. SATHEE: Ozonolysis Mechanism Ozonolysis Of Alkenes And Alkynes [satheepunjab.iitk.ac.in]

- 5. Ozonolysis - Wikipedia [en.wikipedia.org]

- 6. Ozonolysis Definition, Mechanism & Reactions | Study.com [study.com]

- 7. Ozonolysis - Criegee Mechanism [organic-chemistry.org]

- 8. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review [mdpi.com]

- 9. grokipedia.com [grokipedia.com]

- 10. encyclopedia.pub [encyclopedia.pub]

- 11. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]

- 12. Wacker Oxidation | Chem-Station Int. Ed. [en.chem-station.com]

- 13. Wacker-Tsuji Oxidation [organic-chemistry.org]

- 14. alfa-chemistry.com [alfa-chemistry.com]

- 15. researchgate.net [researchgate.net]

- 16. Hydrogenation of allyl alcohols catalyzed by aqueous palladium and platinum nanoparticles - RSC Advances (RSC Publishing) DOI:10.1039/C5RA13840J [pubs.rsc.org]

- 17. Hydrogenation of Allyl Alcohols Catalyzed by Aqueous Palladium and Platinum Nanoparticles - Krystel Di Pietrantonio [krysteldp.com]

- 18. researchgate.net [researchgate.net]

- 19. Hydroboration–oxidation reaction - Wikipedia [en.wikipedia.org]

- 20. masterorganicchemistry.com [masterorganicchemistry.com]

- 21. One moment, please... [chemistrysteps.com]

- 22. Hydroboration Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 23. Thieme E-Books & E-Journals [thieme-connect.de]

- 24. Recent Advances in the Pauson–Khand Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

- 26. Pauson–Khand reaction - Wikipedia [en.wikipedia.org]

- 27. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 28. Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl) - PMC [pmc.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 31. researchgate.net [researchgate.net]

Stereochemistry of 3-substituted piperidine derivatives

An In-depth Technical Guide to the Stereochemistry of 3-Substituted Piperidine Derivatives

Authored by a Senior Application Scientist

Abstract

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of pharmaceuticals and bioactive natural products. Substitution at the 3-position introduces a stereocenter that profoundly influences the molecule's three-dimensional shape, and by extension, its biological activity, pharmacokinetic properties, and safety profile. This guide provides a comprehensive exploration of the stereochemical intricacies of 3-substituted piperidine derivatives. We will delve into the fundamental principles of conformational analysis, the subtle interplay of stereoelectronic effects, strategies for stereoselective synthesis, and the analytical techniques required for unambiguous stereochemical assignment. This document is intended for researchers, scientists, and drug development professionals seeking to harness the power of stereochemistry in the design and synthesis of novel piperidine-based therapeutics.

Introduction: The Significance of Stereochemistry in 3-Substituted Piperidines

The precise spatial arrangement of atoms, or stereochemistry, is a critical determinant of a molecule's interaction with chiral biological targets such as enzymes and receptors. For 3-substituted piperidines, the orientation of the substituent at the C3 position dictates the overall topology of the molecule, influencing its ability to fit into a binding pocket and engage in specific intermolecular interactions. A classic example is the binding of agonists to the nicotinic acetylcholine receptor, where the stereochemistry of the ligand is paramount for activity. Consequently, the ability to control and characterize the stereochemistry of these derivatives is not merely an academic exercise but a fundamental requirement for modern drug discovery and development.

This guide will navigate the core principles governing the stereochemical behavior of 3-substituted piperidines, offering both theoretical understanding and practical insights for laboratory application.

Conformational Analysis: Beyond the Simple Chair

The piperidine ring predominantly adopts a chair conformation to minimize torsional strain. However, the introduction of a substituent at the 3-position, along with the nitrogen atom and its lone pair, creates a complex conformational landscape.

The Axial vs. Equatorial Equilibrium

Like in cyclohexanes, a substituent at the C3 position can exist in either an axial or an equatorial orientation. The relative stability of these two conformers is governed by a balance of steric and stereoelectronic effects.

-

Steric Hindrance (A-value): The steric bulk of the substituent plays a crucial role. Generally, larger groups prefer the more spacious equatorial position to avoid 1,3-diaxial interactions with the axial hydrogens at C5 and C1 (the nitrogen's proton or substituent). The energetic cost of placing a substituent in the axial position is known as its "A-value."

-

Nitrogen Inversion: The nitrogen atom in the piperidine ring undergoes rapid inversion, which interconverts the axial and equatorial orientations of the N-substituent and the lone pair. This process further complicates the conformational equilibrium. The energy barrier to nitrogen inversion is typically low, but it can be influenced by the nature of the N-substituent and the solvent.

Below is a diagram illustrating the chair-chair interconversion and nitrogen inversion in a 3-substituted piperidine.

Unlocking New Frontiers: A Technical Guide to the Research Applications of Novel Piperidine Carboxylates

The piperidine ring, a ubiquitous scaffold in medicinal chemistry, continues to be a focal point for innovation in drug discovery and chemical biology.[1][2] When functionalized with a carboxylate group, this privileged heterocycle transforms into a versatile building block, offering a gateway to a diverse array of bioactive molecules. This guide provides an in-depth exploration of the burgeoning potential of novel piperidine carboxylates, offering researchers, scientists, and drug development professionals a comprehensive overview of their synthesis, diverse applications, and the experimental strategies poised to unlock their full therapeutic promise.

The Strategic Advantage of the Piperidine Carboxylate Moiety

The piperidine scaffold's conformational flexibility, combined with the synthetic versatility of the carboxylic acid group, makes it a cornerstone in the design of novel therapeutics.[3] The nitrogen atom within the ring can be readily functionalized, while the carboxylate provides a handle for amide bond formation, esterification, and other crucial chemical transformations. This dual functionality allows for the precise tuning of physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are critical for optimizing drug candidates.

Furthermore, the introduction of chirality into the piperidine ring, particularly at the C2 and C3 positions relative to the carboxylate, opens up avenues for creating stereochemically defined molecules.[4] This is paramount for achieving high target specificity and minimizing off-target effects, a key consideration in modern drug development. The tert-butoxycarbonyl (Boc) protecting group is frequently employed to shield the piperidine nitrogen, preventing unwanted side reactions and enabling controlled, sequential modifications to the molecule.[5]

Synthetic Avenues to Novel Piperidine Carboxylates

The synthesis of functionalized piperidine carboxylates is a dynamic field, with researchers continuously developing more efficient and stereoselective methods. A common strategy involves the modification of readily available starting materials like piperidine-4-carboxylic acid or (R)- and (S)-piperidine-3-carboxylic acids.[6]

Synthesis of Pyrazole-Fused Piperidine Carboxylates

One innovative approach involves the synthesis of piperidinyl-1H-pyrazole-4-carboxylates, which serve as novel heterocyclic amino acids.[6] This strategy expands the chemical space available for drug design by incorporating a five-membered aromatic heterocycle, which can engage in unique interactions with biological targets.

Experimental Protocol: Synthesis of tert-Butyl 4-[4-(methoxycarbonyl)-1H-pyrazol-5-yl]piperidine-1-carboxylates [6]

-

Preparation of β-enamino diketones:

-

Start with l-(tert-butoxycarbonyl)piperidinecarboxylic acid.

-

React with Meldrum's acid in the presence of 4-dimethylaminopyridine (DMAP) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI·HCl) in dichloromethane (DCM).

-

Treat the resulting product with N,N-dimethylformamide dimethyl acetal.

-

-

Cyclization with Hydrazines:

-

React the β-enamino diketone intermediate with an appropriate hydrazine in ethanol.

-

This step yields the target 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates.

-

This protocol's self-validating nature lies in the sequential and well-characterized transformations, where the formation of each intermediate can be monitored and confirmed using standard analytical techniques like NMR spectroscopy and high-resolution mass spectrometry (HRMS).[6]

Enantiospecific Synthesis of 2-Substituted Piperidine-4-Carboxylic Acids

Accessing chiral 2-substituted piperidine-4-carboxylic acids is crucial for developing stereochemically pure pharmaceuticals.[4] A feasible route has been established using N-Cbz protected amino acids and Meldrum's acid, demonstrating a broad scope for synthesizing various derivatives.[4]

Conceptual Workflow for Enantiospecific Synthesis

References

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. nbinno.com [nbinno.com]

- 6. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

The Strategic Application of Ethyl 1-Boc-3-allylpiperidine-3-carboxylate in Asymmetric Synthesis: A Guide to Advanced Chiral Scaffolds

Introduction: Unlocking Chiral Complexity with a Versatile Piperidine Building Block

The piperidine moiety is a cornerstone of medicinal chemistry, embedded in the core of numerous approved pharmaceuticals. The precise control of stereochemistry on this saturated heterocycle is often paramount to biological activity and therapeutic efficacy. Ethyl 1-Boc-3-allylpiperidine-3-carboxylate emerges as a highly valuable and versatile starting material in this context. Its unique trifunctional nature—a protected amine, an ester for further derivatization, and a reactive allyl group at a quaternary center—provides a powerful handle for the stereocontrolled introduction of complexity. This guide delves into the strategic application of this building block in asymmetric synthesis, focusing on field-proven methodologies to construct intricate chiral architectures, such as spirocyclic piperidines. We will explore the causality behind experimental choices and provide detailed, self-validating protocols for key transformations.

Core Concept: The Allyl Group as a Linchpin for Asymmetric Transformations

The allyl group at the C3 position is not merely a placeholder; it is a gateway to a host of powerful transition-metal-catalyzed asymmetric reactions. The ability to functionalize this olefinic handle enantioselectively allows for the creation of a chiral center at the C3 position, leading to a diverse array of complex piperidine derivatives. Two of the most potent strategies for achieving this are the Palladium-catalyzed intramolecular Tsuji-Trost reaction (also known as Asymmetric Allylic Alkylation) and the intramolecular Heck reaction.

Logical Workflow for Asymmetric Synthesis

The general approach involves an initial modification of the ester or Boc-protected amine to tether a nucleophile or an aryl halide, followed by a catalyst-controlled cyclization that proceeds with high enantioselectivity.

Caption: General workflow for the asymmetric functionalization of this compound.

Application I: Asymmetric Intramolecular Heck Reaction for the Synthesis of Spiro[piperidine-3,3'-oxindoles]

The construction of spiro[piperidine-3,3'-oxindoles] is of significant interest in drug discovery due to the prevalence of this scaffold in biologically active molecules. The intramolecular Heck reaction provides a powerful method to forge the spirocyclic junction with excellent enantiocontrol.[1]

Causality in Experimental Design

The success of the asymmetric intramolecular Heck reaction hinges on several key factors:

-

Choice of Palladium Precatalyst and Ligand: The chiral ligand is the primary source of asymmetric induction. Bidentate phosphine ligands, such as BINAP, are often effective in creating a chiral pocket around the palladium center, which differentiates between the two prochiral faces of the allyl group during the migratory insertion step.[2]

-

The Cationic Pathway: The reaction is often directed through a cationic pathway by using a silver or thallium salt to abstract the halide from the palladium intermediate. This ensures that the chiral ligand remains tightly bound to the palladium center throughout the catalytic cycle, maximizing the transfer of chiral information.[2]

-

Base and Solvent: A non-nucleophilic base is required to neutralize the acid generated in the reaction. The choice of a polar aprotic solvent is crucial for solubilizing the catalyst and reagents and promoting the desired reaction pathway.

Reaction Mechanism: A Stepwise View

The catalytic cycle of the intramolecular Heck reaction involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by intramolecular carbopalladation onto the allyl group and subsequent β-hydride elimination to regenerate the catalyst.

Caption: Simplified mechanism of the intramolecular Heck reaction.

Detailed Protocol: Asymmetric Synthesis of a Spiro[piperidine-3,3'-oxindole] Derivative

This protocol is adapted from established methodologies for the asymmetric intramolecular Heck reaction to construct chiral 3,3-disubstituted oxindoles.[3]

Step 1: Synthesis of the Heck Precursor

-

To a solution of this compound (1.0 equiv) in dichloromethane (DCM), add trifluoroacetic acid (TFA) to remove the Boc group.

-

After completion of the deprotection, neutralize the reaction mixture and extract the free amine.

-

Couple the resulting amine with 2-iodobenzoyl chloride in the presence of a non-nucleophilic base like triethylamine (TEA) in DCM to yield the corresponding N-(2-iodobenzoyl)-3-allylpiperidine-3-carboxylic acid ethyl ester.

Step 2: Asymmetric Intramolecular Heck Cyclization

-

To a solution of the Heck precursor (1.0 equiv) in a polar aprotic solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), add a palladium precatalyst such as Pd(OAc)₂ (5 mol%) and a chiral phosphine ligand, for example, (R)-BINAP (10 mol%).

-

Add a silver salt, such as Ag₃PO₄ (2.0 equiv), to promote the cationic pathway.

-

Add a base, such as K₂CO₃ (2.0 equiv).

-

Heat the reaction mixture at 80-100 °C and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, filter through a pad of Celite, and concentrate the filtrate.

-

Purify the residue by flash column chromatography to obtain the enantioenriched spiro[piperidine-3,3'-oxindole] product.

-

Determine the enantiomeric excess (ee) by chiral HPLC analysis.

| Parameter | Value/Condition | Rationale |

| Catalyst | Pd(OAc)₂ / (R)-BINAP | A common and effective catalyst system for asymmetric Heck reactions. |

| Solvent | DMF or NMP | Polar aprotic solvents that facilitate the reaction. |

| Base | K₂CO₃ | A mild inorganic base to neutralize the generated acid. |

| Additive | Ag₃PO₄ | To facilitate the formation of the cationic palladium intermediate. |

| Temperature | 80-100 °C | To overcome the activation energy of the C-C bond formation. |

Application II: Asymmetric Intramolecular Tsuji-Trost Allylic Alkylation

The Tsuji-Trost reaction is a powerful palladium-catalyzed C-C bond-forming reaction between an allylic electrophile and a nucleophile.[4][5] The intramolecular variant is particularly useful for the construction of cyclic structures with high stereocontrol.

Causality in Experimental Design

-

Nucleophile Tethering: The first step involves modifying the starting material to introduce a tethered nucleophile. This is typically achieved by converting the ethyl ester to an amide, which is then further functionalized to contain a soft carbon nucleophile, such as a malonate or a related stabilized enolate.

-

Ligand Selection: The choice of chiral ligand is critical for enantioselectivity. The "Trost ligand," a C₂-symmetric chiral diphosphine ligand, has proven to be highly effective in a wide range of asymmetric allylic alkylations.[4]

-

Leaving Group: The allyl group itself acts as the electrophile in the presence of the palladium catalyst. No external leaving group is required on the allyl moiety.

Reaction Mechanism: A Stepwise View

The catalytic cycle begins with the coordination of the Pd(0) catalyst to the allyl group, forming a π-allyl palladium complex.[4] This is followed by intramolecular attack of the tethered nucleophile on the π-allyl complex, which proceeds with high enantioselectivity dictated by the chiral ligand.

Caption: Simplified mechanism of the intramolecular Tsuji-Trost reaction.

Detailed Protocol: Asymmetric Synthesis of a Bicyclic Piperidine Derivative

This protocol is based on established procedures for intramolecular asymmetric allylic alkylation.[6]

Step 1: Synthesis of the Allylic Alkylation Precursor

-

Hydrolyze the ethyl ester of this compound to the corresponding carboxylic acid using LiOH in a mixture of THF and water.

-

Couple the resulting carboxylic acid with a suitable amine that contains a masked nucleophile, for example, an amino malonate derivative, using a standard peptide coupling reagent such as HATU.

Step 2: Asymmetric Intramolecular Tsuji-Trost Reaction

-

To a solution of the precursor (1.0 equiv) in a suitable solvent such as THF or dioxane, add a palladium precatalyst, for example, [Pd(allyl)Cl]₂ (2.5 mol%), and a chiral ligand, such as the (S,S)-Trost ligand (7.5 mol%).

-

Add a base, such as N,O-bis(trimethylsilyl)acetamide (BSA), to generate the nucleophile in situ.

-

Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

-

Upon completion, quench the reaction and perform an aqueous workup.

-

Purify the crude product by flash column chromatography to yield the enantioenriched bicyclic piperidine derivative.

-

Determine the enantiomeric excess by chiral HPLC analysis.

| Parameter | Value/Condition | Rationale |

| Catalyst | [Pd(allyl)Cl]₂ / (S,S)-Trost Ligand | A well-established and highly effective catalyst system for asymmetric allylic alkylation. |

| Solvent | THF or Dioxane | Aprotic ethereal solvents are generally suitable for this transformation. |

| Base | BSA | A mild, non-nucleophilic base that acts as a proton scavenger. |